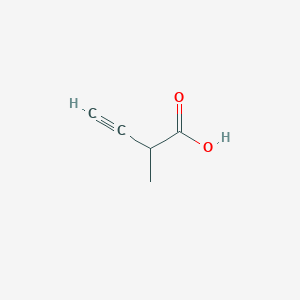![molecular formula C10H6N2O2S2 B13034227 2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions. For example, the reaction of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione with ammonia or primary amines can yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 2,6-Dithia-s-indacene-4,8-dione
- Thieno[2,3-f]benzothiophene-4,8-dione
Uniqueness
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is unique due to its dual amino groups and the presence of both sulfur and nitrogen in its structure. This combination imparts distinct electronic properties, making it particularly valuable in the field of organic electronics .
Properties
Molecular Formula |
C10H6N2O2S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H6N2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H,11-12H2 |
InChI Key |
LVZAQBWQWKIONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)



![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)

![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)

![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)

![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
